molecular formula C11H7BrFNO3 B12275021 Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B12275021
M. Wt: 300.08 g/mol
InChI Key: OENJENIEFNWZIC-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves multi-step organic reactions. A common route might include:

    Bromination and Fluorination: The indole ring is selectively brominated and fluorinated using reagents such as N-bromosuccinimide (NBS) and Selectfluor.

    Esterification: The indole derivative is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the ester group.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxoacetate group, possibly using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Coupling: Palladium catalysts (Pd/C) with appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-Bromo-3-indolyl)-2-oxoacetate: Lacks the fluorine substitution.

    Methyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate: Lacks the bromine substitution.

    Methyl 2-(5-Chloro-7-fluoro-3-indolyl)-2-oxoacetate: Contains a chlorine atom instead of bromine.

Uniqueness

Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

methyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H7BrFNO3/c1-17-11(16)10(15)7-4-14-9-6(7)2-5(12)3-8(9)13/h2-4,14H,1H3

InChI Key

OENJENIEFNWZIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

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